trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)
Overview
Description
“trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)” is a chemical compound with the molecular formula C42H42Br2P2Pd . It is also known by the synonym Pd-120 . This compound exhibits a diverse range of applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)” consists of a palladium atom coordinated to two bromine atoms and two tri-o-tolylphosphine ligands .Chemical Reactions Analysis
“trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)” is a catalyst suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis
“trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)” appears as yellow-orange crystals or powder . It has a melting point of 300-305 °C . The compound is insoluble in water .Scientific Research Applications
Catalytic Applications
Trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) plays a crucial role in catalytic processes, particularly in cross-coupling reactions that are fundamental in organic synthesis. For instance, palladium complexes, including those similar to trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II), are utilized in Suzuki-Miyaura, Mizoroki-Heck, and Stille coupling reactions to form carbon-carbon bonds. These reactions are vital for constructing complex organic molecules, pharmaceuticals, and polymers (Herrmann et al., 2001).
Material Science
In materials science, palladium complexes are employed in the synthesis of nanostructured materials and polymers with specific properties. The reactivity of palladium(II) complexes, including those akin to trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II), with various organic and inorganic substrates allows for the creation of materials with tailored optical, electronic, and structural characteristics. These materials find applications in electronics, photonics, and as catalysts in various industrial processes (Fratoddi et al., 2007).
Synthetic Organic Chemistry
In synthetic organic chemistry, the versatility of palladium(II) complexes as catalysts enables the formation of various organic compounds, including complex molecules with pharmaceutical relevance. The ability to catalyze reactions under mild conditions while offering high selectivity and yields makes palladium(II) complexes indispensable tools for chemists. This is particularly true for trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II), which can facilitate transformations essential for constructing carbon-heteroatom bonds, functionalizing aromatic compounds, and synthesizing heterocycles (Lautens et al., 2005).
Safety And Hazards
properties
IUPAC Name |
dibromopalladium;tris(2-methylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.2BrH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGDXSRZWBHNIC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Br[Pd]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Br2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570419 | |
Record name | Dibromopalladium--tris(2-methylphenyl)phosphane (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II) | |
CAS RN |
24554-43-6 | |
Record name | Dibromopalladium--tris(2-methylphenyl)phosphane (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24554-43-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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